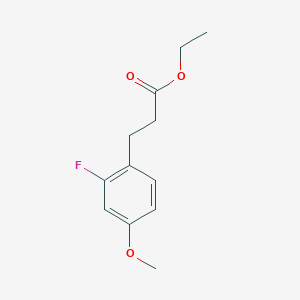
3,5-Dichloro-4'-(ethylthio)benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Dichloro-4’-(ethylthio)benzophenone is a chemical compound with the molecular formula C15H12Cl2OS and a molecular weight of 311.23 . It is also known by the names (3,5-Dichlorophenyl)[4-(ethylthio)phenyl]methanone and (3,5-dichlorophenyl)-(4-ethylsulfanylphenyl)methanone .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-4’-(ethylthio)benzophenone consists of a benzophenone core with two chlorine atoms at the 3 and 5 positions of one phenyl ring and an ethylthio group at the 4’ position of the other phenyl ring .Scientific Research Applications
Transformation and Toxicity in Water Treatment
Transformation in Chlorination Disinfection : Benzophenone compounds like 3,5-Dichloro-4'-(ethylthio)benzophenone, when exposed to chlorination disinfection in water treatment processes, undergo complex transformation pathways. These transformations involve chlorine substitution, oxidation, and hydrolysis reactions, which can significantly increase the acute toxicity of the water (Liu, Wei, Liu, & Du, 2016).
Stability and Toxicity in Chlorinated Waters : The stability and toxicity of chlorinated benzophenone-type UV filters in water have been studied, with evidence showing that chlorination can lead to the formation of toxic byproducts (Zhuang, Žabar, Grbović, Dolenc, Yao, Tišler, & Trebše, 2013).
Photopolymerization and Material Science Applications
Photopolymerizations with Trithianes : Benzophenone-induced photopolymerizations, in which 1,3,5-trithiane derivatives are used as coinitiators, have been explored. This research is significant for understanding the photochemical production of initiating radicals in material sciences (Andrzejewska, Hug, Andrzejewski, & Marciniak, 1999).
Poly(ethylene terephthalate) Copolymers : Studies have been conducted on PET copolymers containing benzophenone dicarboxylate chromophores. These copolymers, which include 3,5-benzophenone dicarboxylate, exhibit enhanced photocrosslinking properties, crucial for material science applications (Wang, Nayak, Creed, Hoyle, & Mathias, 2005).
Environmental and Health Concerns
Toxicity in Rat and Human Liver Microsomes : Research on the metabolism of benzophenone-3 in rat and human liver microsomes has been conducted. This research is significant for understanding the potential endocrine-disrupting effects and the environmental impact of benzophenone derivatives (Watanabe, Kojima, Takeuchi, Uramaru, Sanoh, Sugihara, Kitamura, & Ohta, 2015).
Cytotoxicity Assessment : Studies on the cytotoxic effects of benzophenone-3, including its impact on intracellular zinc levels in rat thymocytes, have been conducted. This research highlights the potential toxicological effects of such compounds on biological cells (Utsunomiya, Hiraishi, Kishimoto, Hamada, Abe, Bekki, & Kamemura, 2019).
properties
IUPAC Name |
(3,5-dichlorophenyl)-(4-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2OS/c1-2-19-14-5-3-10(4-6-14)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLVGHZZQXSVGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4'-(ethylthio)benzophenone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

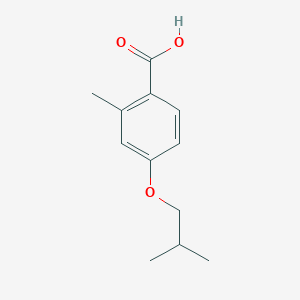
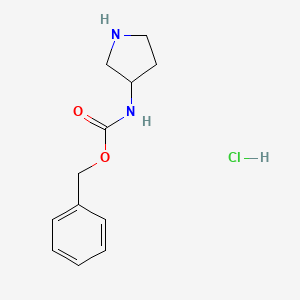

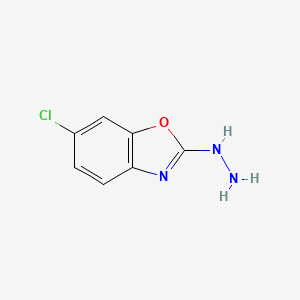
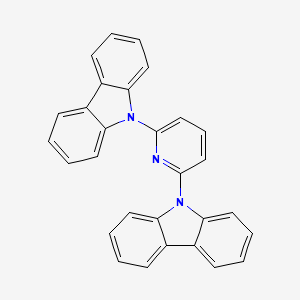
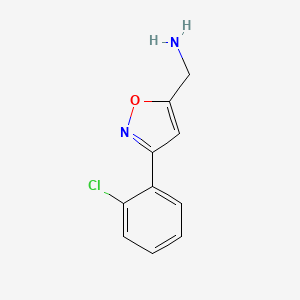

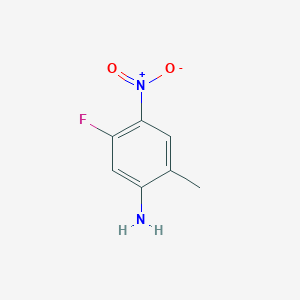
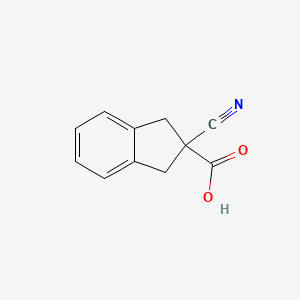


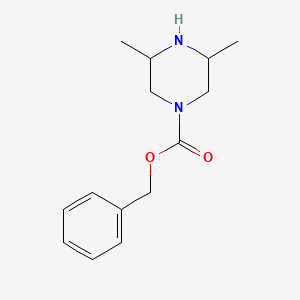
![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1359268.png)
